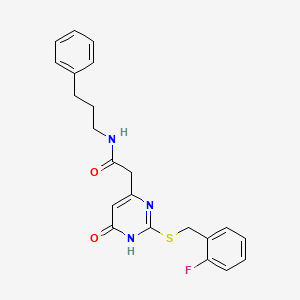
2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O2S and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Development
One application area is the development of radioligands for imaging purposes, particularly for positron emission tomography (PET). For instance, the synthesis of [18F]DPA-714, a fluorine-18 labeled compound, demonstrates the utility of fluorinated pyrimidine derivatives in radiopharmaceutical chemistry for imaging the translocator protein (18 kDa) with PET. This application highlights the potential of fluorinated compounds in diagnostic imaging, aiding in the detection and monitoring of neuroinflammation and other pathological conditions (Dollé et al., 2008).
Anticancer Research
Another significant application is in anticancer research, where fluorinated pyrimidine derivatives have been synthesized and tested for their anti-lung cancer activity. The synthesis of novel fluorinated coumarin-pyrimidine hybrids, for example, has shown promising anticancer properties against various cancer cell lines, including human lung carcinoma and adenocarcinoma mammary gland, highlighting the therapeutic potential of these compounds in cancer treatment (Hosamani et al., 2015).
Antimicrobial and Antiviral Applications
Fluorinated pyrimidine compounds also exhibit antimicrobial and antiviral activities. For instance, novel synthesis and antimicrobial evaluation of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors have demonstrated high inhibitory effects against various bacterial and fungal pathogens, suggesting their potential use in developing new antimicrobial agents (Shams et al., 2010). Additionally, the antiviral activity of fluorinated pyrimidine derivatives against COVID-19 has been explored, with compounds showing potential as antiviral agents through molecular docking studies against SARS-CoV-2 protein (Mary et al., 2020).
Neurological Disorder Treatment
Research into the use of fluorinated pyrimidine derivatives for treating neurological disorders, such as epilepsy, has also been conducted. The synthesis and biological evaluation of novel benzothiazole derivatives as potential anticonvulsant agents demonstrate the therapeutic potential of these compounds in managing seizures and providing a basis for developing new treatments for epilepsy (Liu et al., 2016).
properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c23-19-11-5-4-10-17(19)15-29-22-25-18(14-21(28)26-22)13-20(27)24-12-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,14H,6,9,12-13,15H2,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSZEAAYJIOTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

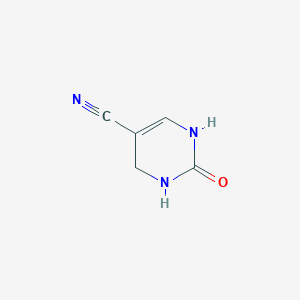
![5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2440920.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2440922.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2440924.png)
![N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2440925.png)
![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)
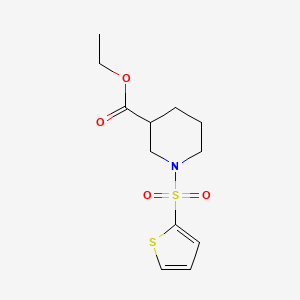
![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)

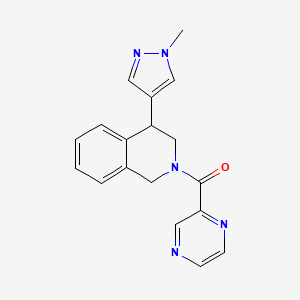
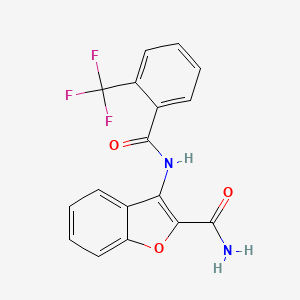
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2440940.png)
![methyl 2-(2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-2H-1,2,3,4-tetrazol-5-yl)acetate](/img/structure/B2440941.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)